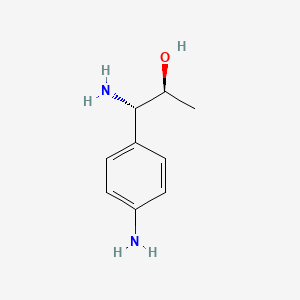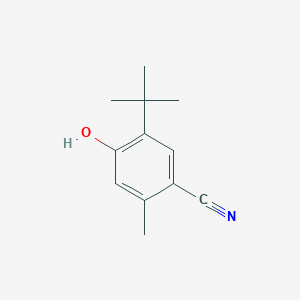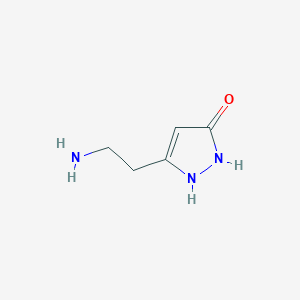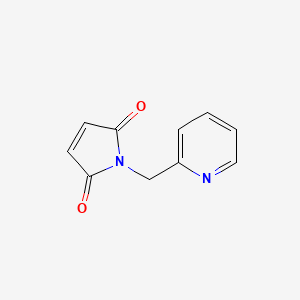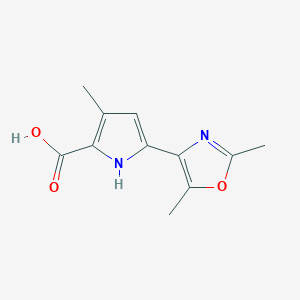
5-(2,5-Dimethyloxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-Dimethyloxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a complex organic compound that features both oxazole and pyrrole rings in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethyloxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the formation of the oxazole and pyrrole rings through cyclization reactions. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents like manganese dioxide or bromotrichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of packed reactors containing commercial manganese dioxide for the oxidative aromatization step is one such method . This approach minimizes the formation of by-products and improves the safety profile of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,5-Dimethyloxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Reduction: Reduction of nitro groups to amines, followed by cyclization to form the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions on the oxazole and pyrrole rings.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, bromotrichloromethane.
Reducing Agents: Sodium dithionite.
Cyclization Reagents: Burgess’ reagent, Mitsunobu reagent, DAST, Deoxo-Fluor®.
Major Products
The major products formed from these reactions include various substituted oxazoles and pyrroles, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-(2,5-Dimethyloxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic compounds.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(2,5-Dimethyloxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole and pyrrole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can influence the compound’s biological activity and binding affinity to target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-(2,5-Dimethyloxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both oxazole and pyrrole rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H12N2O3 |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
5-(2,5-dimethyl-1,3-oxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c1-5-4-8(13-9(5)11(14)15)10-6(2)16-7(3)12-10/h4,13H,1-3H3,(H,14,15) |
Clé InChI |
NYHDSUHDSGHWOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=C1)C2=C(OC(=N2)C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



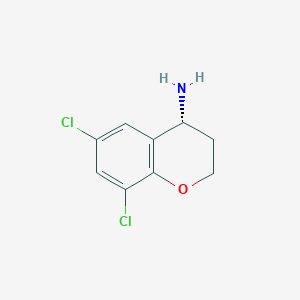


![Tert-butyl 2-but-3-ynyl-2,9-diazaspiro[5.5]undecane-9-carboxylate;oxalic acid](/img/structure/B13032411.png)
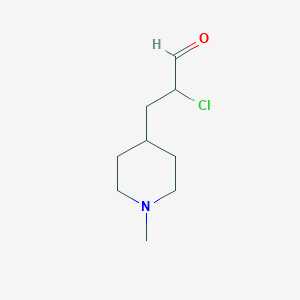

![(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13032420.png)
